molecular formula C12H16N2O6 B12287856 mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA

mDPR(boc); (S)-MALEOYL-DPR(BOC)-OH.DCHA

Cat. No.: B12287856
M. Wt: 284.26 g/mol
InChI Key: QNSOCOXQLKMHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-L-PA-NH-Boc is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Mal-L-PA-NH-Boc involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The compound is typically stored as a solid at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Mal-L-PA-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are typically intermediates used in the synthesis of antibody-drug conjugates. The final product is a stable linker that can be conjugated to antibodies for targeted drug delivery .

Scientific Research Applications

Mal-L-PA-NH-Boc is extensively used in scientific research, particularly in the development of antibody-drug conjugates. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of targeted drug delivery mechanisms.

    Medicine: Integral in the development of targeted cancer therapies.

    Industry: Used in the production of biopharmaceuticals

Mechanism of Action

The mechanism of action of Mal-L-PA-NH-Boc involves its role as a linker in antibody-drug conjugates. The compound forms a stable bond with the antibody, allowing the drug to be delivered specifically to cancer cells. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to targeted drug delivery and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker.

    EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent.

    Succinic anhydride: Acts as a non-cleavable ADC linker

Uniqueness

Mal-L-PA-NH-Boc is unique due to its non-cleavable nature, which provides stability to the antibody-drug conjugate, ensuring that the drug is only released within the target cells. This characteristic makes it particularly useful in the development of stable and effective targeted therapies .

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18)

InChI Key

QNSOCOXQLKMHCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O

Origin of Product

United States

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